An In-depth Technical Guide on the Chemical Properties of 6-Chloro-2-phenylquinolin-4-ol
An In-depth Technical Guide on the Chemical Properties of 6-Chloro-2-phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and biological properties of 6-Chloro-2-phenylquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one class. This guide consolidates key data, outlines synthetic methodologies, and explores its potential mechanisms of action for applications in research and drug development.
Core Chemical Properties
6-Chloro-2-phenylquinolin-4-ol, also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one, is a substituted quinoline derivative.[1] Its fundamental properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one[1] |
| Synonyms | 6-Chloro-2-phenylquinolin-4-ol, 6-Chloro-4-hydroxy-2-phenylquinoline[1] |
| CAS Number | 17282-72-3, 112182-50-0[1][2] |
| Molecular Formula | C₁₅H₁₀ClNO[1] |
| InChI | InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)[1] |
| InChIKey | QKTGFMIEELHDSD-UHFFFAOYSA-N[1][2] |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl[1] |
Table 2: Physicochemical Data (Computed)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 255.70 g/mol | PubChem[1] |
| Exact Mass | 255.0450916 Da | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthetic Methodologies
The synthesis of the quinolin-4-one core is well-established, with several classic named reactions being adaptable for producing 6-Chloro-2-phenylquinolin-4-ol by selecting appropriately substituted precursors.[2]
a) Gould-Jacobs Reaction: This is a cornerstone method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[2] The general protocol involves:
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Condensation: Reacting an appropriately substituted aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester.
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Thermal Cyclization: Heating the intermediate to induce cyclization, typically at temperatures between 80–120°C to minimize side reactions.[2]
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Saponification and Decarboxylation: The resulting ester is saponified and then decarboxylated to yield the final quinolin-4-one product.
b) Friedländer Condensation: A versatile and direct method for preparing quinolines.[2] The synthesis of the target molecule would proceed via:
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Reactants: Condensing a 2-amino-5-chlorobenzophenone with a compound containing a reactive α-methylene group (e.g., an α-halo-ketone or an ester).
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Catalysis: The reaction is typically carried out in the presence of an acid or base catalyst.
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Solvent: Ethanol or dimethylformamide (DMF) are often used to stabilize intermediates.[2]
c) Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids, which can then be decarboxylated.[2]
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Condensation: A 5-chloroisatin is condensed with a carbonyl compound that can provide the 2-phenyl substitution pattern, such as acetophenone, in the presence of a base.[2]
-
Intermediate: The initial product is 6-chloro-2-phenylquinoline-4-carboxylic acid.
-
Decarboxylation: The carboxylic acid intermediate is heated to remove the carboxyl group, yielding 6-Chloro-2-phenylquinolin-4-ol.
d) Camps' Cyclization: This method involves the intramolecular aldol condensation of N-(2-acylaryl)amides.[3]
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Precursor Synthesis: An N-(2-acyl-4-chlorophenyl)amide is synthesized.
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Intramolecular Condensation: The precursor undergoes base-catalyzed intramolecular cyclization to form the quinolin-4-one ring system.
Caption: Generalized workflow for quinolone synthesis.
Biological Activity and Potential Mechanisms of Action
Quinolin-4-one derivatives are recognized for a broad spectrum of biological activities.[3][4] While specific studies on 6-Chloro-2-phenylquinolin-4-ol are limited, its structural class is associated with several key mechanisms relevant to drug development.
Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[2][3] By disrupting microtubule dynamics, these compounds can induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[2] Molecular docking studies suggest that compounds like 6-Chloro-2-phenylquinolin-4-ol may bind to the colchicine binding site on β-tubulin, preventing its polymerization.[2]
Caption: Inhibition of tubulin polymerization pathway.
The 4-quinolone scaffold is famous for its capacity to inhibit bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing the topological state of DNA during replication. Inhibition traps the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks that lead to bacterial cell death.[2] This mechanism is the foundation of the quinolone class of antibiotics.
The quinoline core is present in many inhibitors of tyrosine kinases, which are pivotal in cell growth and proliferation signaling.[2] Overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) is common in many cancers.[2] Furthermore, the phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drugs, and derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown antiproliferative activity by targeting this pathway.[5]
Caption: Simplified PI3K/AKT signaling pathway inhibition.
Spectral Information
Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for 6-Chloro-2-phenylquinolin-4-ol is not widely published in readily accessible literature. Researchers synthesizing this compound would need to perform these analyses for characterization.
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¹H NMR: Expected signals would include aromatic protons on both the phenyl and quinoline rings. The chemical shifts and coupling constants would be critical for confirming the substitution pattern.
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¹³C NMR: Would show characteristic peaks for the carbonyl carbon (C4), the substituted aromatic carbons, and the quaternary carbons of the quinoline core.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the quinonole form would be expected, typically in the range of 1650-1690 cm⁻¹. N-H and O-H stretching bands (around 3200-3400 cm⁻¹) would also be present due to tautomerism and hydrogen bonding.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
This guide serves as a foundational resource for professionals engaged in the study and application of 6-Chloro-2-phenylquinolin-4-ol. Further experimental validation is necessary to fully characterize its properties and biological potential.
References
- 1. 6-Chloro-2-phenyl-4-quinolone | C15H10ClNO | CID 130703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-phenylquinolin-4-ol | 17282-72-3 | Benchchem [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
